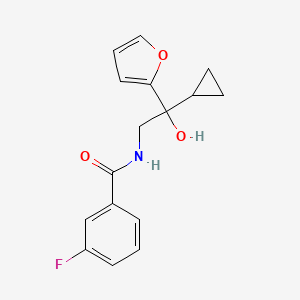

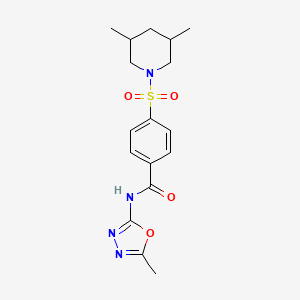

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

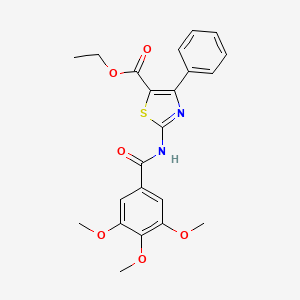

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-fluorobenzamide, also known as CFTR corrector, is a chemical compound that has been extensively studied in the field of cystic fibrosis (CF) research. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR correctors are a class of drugs that aim to correct the malfunctioning of the CF transmembrane conductance regulator (CFTR) protein, which is responsible for regulating salt and water transport in cells.

Applications De Recherche Scientifique

Fluoronaphthalene Building Blocks

The synthesis and applications of fluoronaphthalene derivatives, achieved through Diels-Alder reactions involving arynes and furans, offer valuable insights into building blocks for pharmaceutical or agricultural research. The selective installation of substituents leads to naphthalene derivatives with unprecedented patterns, qualifying them as essential components for future research endeavors (Masson & Schlosser, 2005).

Furan Derivatives via Electrocyclization

The creation of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-fluorofuro[3,2-c]pyridine derivatives through 1,5-electrocyclization of carbene-derived azomethine ylides represents a novel approach to synthesizing fluorinated furan compounds. These findings demonstrate the versatility of furan derivatives in synthesizing complex organic molecules (Voznyi, Novikov, & Khlebnikov, 2005).

Antibacterial Coatings from Furanones

The covalent immobilization of antibacterial furanones on silicon oxide surfaces through photochemical activation of perfluorophenylazide underscores the importance of furan derivatives in developing new antibacterial coatings. This innovative strategy demonstrates the potential of furan-based compounds in healthcare applications, providing a robust method to combat bacterial infections (Al‐Bataineh, Luginbuehl, Textor, & Mingdi Yan, 2009).

Fluorinated Cyclopropanes in Medicinal Chemistry

The synthesis and application of fluoro-, fluoromethyl-, difluoromethyl-, and trifluoromethylcyclopropanes offer significant potential in medicinal chemistry. These compounds, characterized by their incorporation of fluorinated groups, exhibit synergistic effects in biological activity and metabolic profiles, presenting valuable building blocks for bioactive compounds (Pons, Delion, Poisson, Charette, & Jubault, 2021).

Novel Syntheses and Ring-Opening Mechanisms

Research on the novel structure and ring-opening mechanism of cyclopropylidene lithium fluorocarbenoid provides foundational knowledge for understanding the reactivity and potential applications of cyclopropylidene compounds. This study reveals unconventional structures and isomerization pathways, contributing to the broader field of organic synthesis and reaction mechanisms (Wang, Deng, Xu, & Tao, 1989).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and modulating its activity .

Biochemical Pathways

It’s plausible that the compound could influence multiple pathways given the broad range of biological activities exhibited by similar compounds .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Based on the biological activities of similar compounds, it’s plausible that the compound could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment .

Propriétés

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c17-13-4-1-3-11(9-13)15(19)18-10-16(20,12-6-7-12)14-5-2-8-21-14/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZIIUWYHYSEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC(=CC=C2)F)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide](/img/structure/B2964194.png)

![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)

![N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964206.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2964214.png)